2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities and diverse applications in scientific research. This compound belongs to the class of benzothienopyrimidines, which are known for their significant pharmacological properties .
Preparation Methods
The synthesis of 2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thiophene derivative reacts with a pyrimidine precursor under specific conditions . Another approach involves domino reactions, which are multi-step processes carried out in a single reaction vessel without isolating intermediate products . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of COX-2, thereby blocking the enzyme’s activity and reducing inflammation .
Comparison with Similar Compounds
2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared with other benzothienopyrimidine derivatives, such as:
- 2-(Methylsulfanyl)-4-(phenylsulfanyl) 1benzothieno[3,2-d]pyrimidine : This compound has similar structural features but differs in its substitution pattern, leading to distinct biological activities .
- 2-Substituted 8,9,10,11-tetrahydro 1benzothieno[3,2-e]imidazo-[1,5-c]pyrimidine-5(6H)-thiones : These compounds also exhibit significant biological activities but have different synthetic routes and reaction conditions .
Properties
Molecular Formula |
C17H16N2S2 |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-methyl-4-phenylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H16N2S2/c1-11-18-16(20-12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)21-17(15)19-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
WBMVAHFYHUDEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=CC=CC=C4 |
Origin of Product |
United States |
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